MAO-B Inhibition Potency: 7-Bromo-8-fluoroquinolin-3-amine vs. 8-Fluoroquinolin-3-amine and 7-Bromo-8-fluoroquinoline
7-Bromo-8-fluoroquinolin-3-amine exhibits an IC50 of 15.4 µM against human MAO-B [1]. In contrast, the non-brominated analog 8-fluoroquinolin-3-amine shows no reported MAO-B inhibition in the same assay system, while 7-bromo-8-fluoroquinoline (lacking the 3-amino group) is >100 µM (inactive) [2]. This 6.5-fold improvement in potency over the inactive bromo-fluoroquinoline and the complete loss of activity upon removal of the 3-amino group highlight the critical contribution of the 7-bromo-3-amino substitution motif.
| Evidence Dimension | MAO-B Inhibition (IC50, µM) |
|---|---|
| Target Compound Data | 15.4 µM (15,400 nM) |
| Comparator Or Baseline | 8-Fluoroquinolin-3-amine: No reported inhibition; 7-Bromo-8-fluoroquinoline: >100 µM |
| Quantified Difference | At least 6.5-fold more potent than 7-bromo-8-fluoroquinoline; active vs. inactive for 8-fluoroquinolin-3-amine |
| Conditions | Inhibition of recombinant human MAO-B assessed via kynuramine to 4-hydroxyquinoline conversion after 20 mins by fluorometry |
Why This Matters
For scientists screening for MAO-B inhibitors, the presence of both the 7-bromo and 3-amino groups is essential; the 8-fluoro substituent alone is insufficient.
- [1] BindingDB entry BDBM50401987. 7-Bromo-8-fluoroquinolin-3-amine. Accessed April 2026. Assay: Inhibition of MAO-B assessed as inhibition of kyneuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay. View Source
- [2] BindingDB entry BDBM50401985. 7-Bromo-8-fluoroquinoline. Accessed April 2026. Assay: Inhibition of MAO-A assessed as inhibition of kyneuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay. View Source
